4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl
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Overview
Description
4-(2-Bromoethyl)-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a bromoethyl group and a methoxy group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4’-methoxy-1,1’-biphenyl with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromoethyl group . The reaction is typically carried out in an organic solvent such as carbon tetrachloride under reflux conditions.
Industrial Production Methods
Industrial production of 4-(2-Bromoethyl)-4’-methoxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-4’-methoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromoethyl group or reduce the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Scientific Research Applications
4-(2-Bromoethyl)-4’-methoxy-1,1’-biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-4’-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA and proteins . This can lead to the inhibition of biological processes and the induction of cellular responses such as apoptosis .
Comparison with Similar Compounds
4-(2-Bromoethyl)-4’-methoxy-1,1’-biphenyl can be compared with other similar compounds such as:
4-(2-Bromoethyl)phenol: This compound lacks the methoxy group and has different reactivity and applications.
4-(2-Bromoethyl)benzoic acid: This compound has a carboxylic acid group instead of a methoxy group, leading to different chemical properties and uses.
4-(2-Bromoethyl)-1,1’-biphenyl: This compound lacks the methoxy group and has different reactivity and applications.
The presence of the methoxy group in 4-(2-Bromoethyl)-4’-methoxy-1,1’-biphenyl imparts unique chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H15BrO |
---|---|
Molecular Weight |
291.18 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C15H15BrO/c1-17-15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h2-9H,10-11H2,1H3 |
InChI Key |
GYQJCLOUEPTEBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CCBr |
Origin of Product |
United States |
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